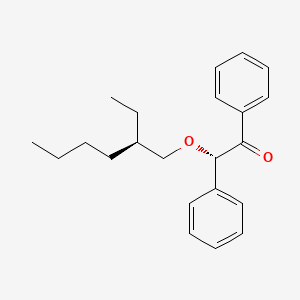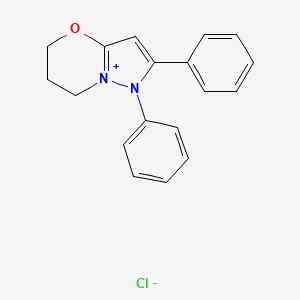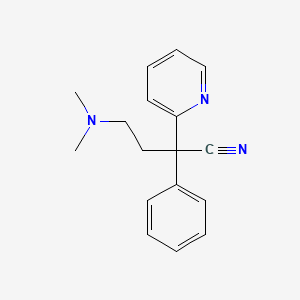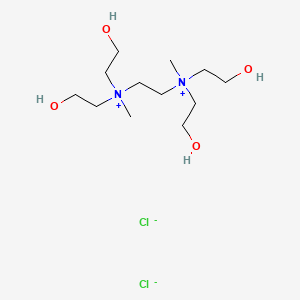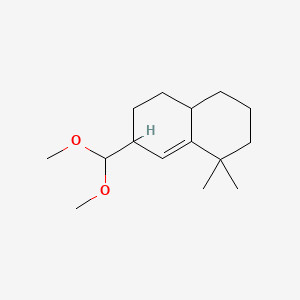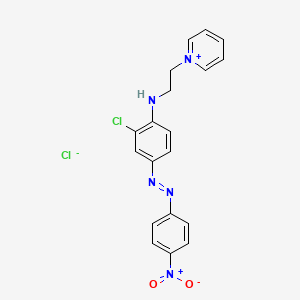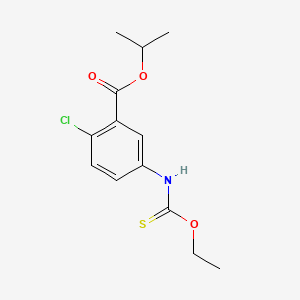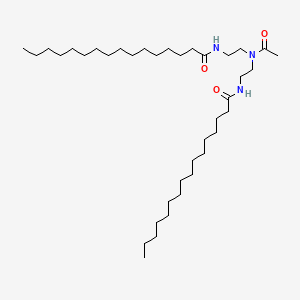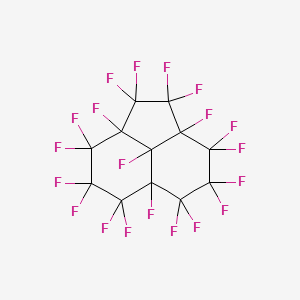
Acenaphthylene, eicosafluorododecahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acenaphthylene, eicosafluorododecahydro- is a polycyclic aromatic hydrocarbon with a unique structure that includes multiple fused rings. This compound is characterized by its high degree of fluorination, which imparts distinct chemical and physical properties. It is a yellow solid that is insoluble in water but highly soluble in organic solvents such as ethanol, diethyl ether, and benzene .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acenaphthylene, eicosafluorododecahydro- typically involves the fluorination of acenaphthylene. One common method is the direct fluorination of acenaphthylene using elemental fluorine in the presence of a catalyst. This reaction is carried out under controlled conditions to prevent over-fluorination and to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of acenaphthylene, eicosafluorododecahydro- often employs a continuous flow reactor system to maintain precise control over reaction conditions. This method allows for the efficient production of the compound on a large scale while minimizing the risk of side reactions and ensuring high purity of the final product .
化学反応の分析
Types of Reactions
Acenaphthylene, eicosafluorododecahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form acenaphthoquinone derivatives.
Reduction: Reduction reactions can convert it to more saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Acenaphthoquinone derivatives.
Reduction: More saturated hydrocarbons such as acenaphthene.
Substitution: Various halogenated acenaphthylene derivatives.
科学的研究の応用
Acenaphthylene, eicosafluorododecahydro- has a wide range of applications in scientific research:
作用機序
The mechanism by which acenaphthylene, eicosafluorododecahydro- exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The high degree of fluorination enhances its binding affinity and specificity for these targets, leading to various biological and chemical effects. The pathways involved often include oxidative stress and disruption of cellular processes .
類似化合物との比較
Similar Compounds
Acenaphthene: A less fluorinated analog with similar structural features but different chemical properties.
Acenaphthoquinone: An oxidized derivative with distinct reactivity and applications.
Spiroacenaphthylenes: Compounds with spiro-fused cyclic frameworks that exhibit unique biological activities.
Uniqueness
Acenaphthylene, eicosafluorododecahydro- stands out due to its high degree of fluorination, which imparts unique chemical stability, reactivity, and biological activity. This makes it a valuable compound for various advanced applications in research and industry .
特性
CAS番号 |
307-07-3 |
|---|---|
分子式 |
C12F20 |
分子量 |
524.10 g/mol |
IUPAC名 |
1,1,2,2,3,3,3a,4,4,5,5,5a,6,6,7,7,8,8,8a,8b-icosafluoroacenaphthylene |
InChI |
InChI=1S/C12F20/c13-1-2(14)5(17,18)6(19,20)3(1,15)8(23,24)12(31,32)10(27,28)4(1,16)9(25,26)11(29,30)7(2,21)22 |
InChIキー |
VDXGSVGYMMTFHU-UHFFFAOYSA-N |
正規SMILES |
C12(C3(C(C(C1(C(C(C(C2(C(C(C3(F)F)(F)F)(F)F)F)(F)F)(F)F)(F)F)F)(F)F)(F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


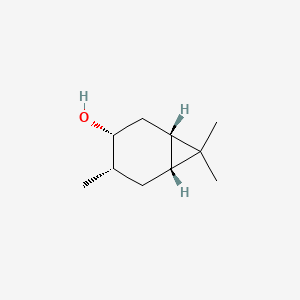
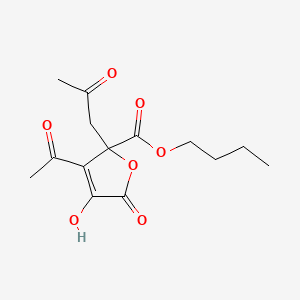
![5-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene](/img/structure/B12687869.png)
![2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B12687876.png)
